molecular formula C11H10Cl2N4 B611327 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine CAS No. 1609960-30-6

6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine

Cat. No. B611327
CAS RN: 1609960-30-6
M. Wt: 269.13 g/mol
InChI Key: URWCXPXBBITYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TH287 is a potent and selective inhibitor of MutT homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1). MTH1 is an enzyme that hydrolyzes oxidized nucleotides, preventing their incorporation into DNA and thus protecting cells from oxidative damage. TH287 has shown promise as a chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells .

Mechanism of Action

TH287 exerts its effects by inhibiting the activity of MTH1. The compound binds to the active site of MTH1, forming hydrogen bonds with key amino acids such as Asn33 and Asp119. This binding stabilizes the enzyme in a closed conformation, preventing it from hydrolyzing oxidized nucleotides. As a result, oxidized nucleotides accumulate in cancer cells, leading to DNA damage and cell death .

Biochemical Analysis

Biochemical Properties

TH287 plays a pivotal role in biochemical reactions by targeting and inhibiting the activity of MTH1. MTH1 is responsible for hydrolyzing oxidized nucleoside triphosphates, such as 8-oxo-dGTP, into their corresponding monophosphates, thus preventing their incorporation into DNA. The inhibition of MTH1 by TH287 leads to the accumulation of oxidized nucleotides, which can cause DNA damage and cell death in cancer cells. TH287 maintains significant hydrogen bonds with key amino acids in the MTH1 binding site, such as Asn33 and Asp119, stabilizing the binding site and inducing a closed conformation of the enzyme .

Cellular Effects

TH287 exerts profound effects on various types of cells and cellular processes. In cancer cells, TH287 induces oxidative stress by increasing the levels of reactive oxygen species (ROS), leading to oxidative DNA damage. This compound also disrupts mitochondrial homeostasis, causing an accumulation of dysfunctional mitochondria and a shift towards glycolysis for energy production. Additionally, TH287 has been shown to cause mitotic arrest, further undermining cell survival and proliferation . These effects collectively contribute to the antitumor activity of TH287.

Molecular Mechanism

The molecular mechanism of TH287 involves its binding to the active site of MTH1, where it forms stable hydrogen bonds with key residues such as Asn33 and Asp119. This binding stabilizes the enzyme in a closed conformation, effectively inhibiting its activity. By preventing MTH1 from hydrolyzing oxidized nucleotides, TH287 promotes the incorporation of these damaged nucleotides into DNA, leading to increased DNA damage and cell death. Additionally, TH287 has been found to target tubulin, contributing to its antitumor effects by disrupting microtubule dynamics and inducing mitotic arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TH287 have been observed to change over time. Initially, TH287 induces a rapid increase in oxidative stress and DNA damage in cancer cells. Over time, the accumulation of dysfunctional mitochondria and the shift towards glycolysis become more pronounced. Long-term exposure to TH287 can lead to sustained mitotic arrest and a decrease in cell viability. The stability and degradation of TH287 in vitro and in vivo have been studied, with findings indicating that the compound remains stable and retains its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of TH287 vary with different dosages in animal models. At lower doses, TH287 effectively inhibits MTH1 activity and induces oxidative stress in tumor cells without causing significant toxicity. At higher doses, TH287 can exhibit toxic effects, including increased oxidative DNA damage and apoptosis in normal cells. Threshold effects have been observed, where a certain dosage is required to achieve the desired antitumor activity without causing adverse effects .

Metabolic Pathways

TH287 is involved in metabolic pathways related to the detoxification of oxidized nucleotides. By inhibiting MTH1, TH287 prevents the hydrolysis of oxidized nucleoside triphosphates, leading to their accumulation and incorporation into DNA. This disruption of nucleotide metabolism results in increased DNA damage and cell death in cancer cells. The metabolic flux and levels of metabolites are significantly altered in the presence of TH287, further contributing to its antitumor effects .

Transport and Distribution

TH287 is transported and distributed within cells and tissues through various mechanisms. The compound exhibits high affinity for MTH1, allowing it to effectively target and inhibit the enzyme in cancer cells. In vivo studies have shown that TH287 can penetrate the blood-brain barrier and accumulate in brain tissues, making it a potential candidate for treating brain tumors. The distribution of TH287 in other tissues, such as the kidney and heart, has also been observed, with rapid clearance from these organs .

Subcellular Localization

The subcellular localization of TH287 is primarily within the cytoplasm, where it interacts with MTH1 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in close proximity to MTH1 to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing TH287 to specific cellular compartments, enhancing its efficacy in inhibiting MTH1 and inducing oxidative stress in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH287 involves several steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Formation of the pyrimidine core: This is typically achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the pyrimidine ring with dichlorophenyl groups using appropriate reagents and catalysts.

    Methylation: The final step involves the methylation of the pyrimidine nitrogen to yield TH287.

Industrial Production Methods

Industrial production of TH287 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TH287 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of TH287 .

Comparison with Similar Compounds

TH287 is compared with other MTH1 inhibitors such as TH588 and TH650. The key differences include:

These comparisons highlight the unique structural features of TH287 that contribute to its high potency and selectivity as an MTH1 inhibitor.

properties

IUPAC Name

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWCXPXBBITYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609960-30-6
Record name TH-287
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TH-287
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine
Reactant of Route 4
6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine
Reactant of Route 6
6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine

Q & A

A: TH287 is a potent and selective inhibitor of the enzyme MutT homolog 1 (MTH1). [, , ] MTH1 normally functions to sanitize the cellular nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA. [, ] By inhibiting MTH1, TH287 allows the accumulation of oxidized dNTPs, leading to DNA damage and ultimately cell death, particularly in cancer cells. [, , ]

ANone: TH287 is a small molecule with the chemical name 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its chemical structure:

    A: Yes, TH287 has demonstrated anti-tumor activity in preclinical studies. In vitro, TH287 inhibits the proliferation of various cancer cell lines, including glioblastoma, gastric cancer, and bladder cancer cells. [, , ] In vivo, TH287 exhibits therapeutic responses in patient-derived mouse xenografts. []

    A: While the provided abstracts do not specifically address resistance mechanisms to TH287, research suggests that the existence of MTH1-independent 8-oxodGTPase activity in cancer cells could potentially contribute to resistance by compensating for the inhibition of MTH1. []

    A: One abstract mentions the development and validation of a method for quantifying TH287 in mice plasma for pharmacokinetic studies, although the specific technique is not described. [] High-performance liquid chromatography (HPLC) is used to assess the purity of recombinant hMTH1 protein used in activity assays with TH287. []

    ANone: The provided abstracts primarily focus on the preclinical development of TH287 and do not present detailed information about its toxicological profile or long-term effects.

    A: Researchers have explored the use of pH-sensitive polymeric nanoparticles for the co-delivery of TH287 with the anticancer drug sodium arsenite for oral squamous cell carcinoma. [] Another study reports utilizing hyaluronic acid-based mesoporous silica nanoparticles to deliver TH287 and MDR1 siRNA for oral cancer treatment. [] These strategies aim to improve the delivery and efficacy of TH287.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.